molecular formula C9H10F2O3 B14053392 1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene

1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene

Cat. No.: B14053392
M. Wt: 204.17 g/mol
InChI Key: UXVHRNGGAMXUCX-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol It is a derivative of benzene, characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar electrophilic aromatic substitution reactions, optimized for large-scale production. The reaction conditions, such as temperature, solvent, and catalyst, would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorine atoms can be reduced to form hydrogenated derivatives.

    Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or bromine (Br2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 1,4-dimethoxy-2-fluorobenzaldehyde, while reduction of the fluorine atoms can produce 1,4-dimethoxybenzene.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: Its derivatives could be explored for potential pharmaceutical applications, such as drug development.

    Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on the specific application. In general, the compound’s chemical structure allows it to participate in various chemical reactions, such as electrophilic aromatic substitution. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.

Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

1-fluoro-3-(fluoromethoxy)-2,5-dimethoxybenzene

InChI

InChI=1S/C9H10F2O3/c1-12-6-3-7(11)9(13-2)8(4-6)14-5-10/h3-4H,5H2,1-2H3

InChI Key

UXVHRNGGAMXUCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)OC)OCF

Origin of Product

United States

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